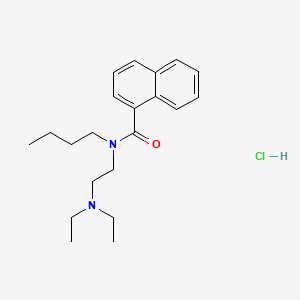
Bunaftine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bunaftine hydrochloride can be synthesized through a series of chemical reactions involving naphthalene derivatives. One common method involves the reaction of p-tert-butyl benzyl chloride with N-methyl-1-naphthyl methylamine under the catalysis of a phase transfer catalyst in water as the reaction solvent . This method is preferred due to its simplicity, high yield, and minimal environmental pollution .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale reactions in controlled environments to ensure high purity and yield. The use of phase transfer catalysts and water as a solvent makes the process environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Bunaftine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce naphthalene derivatives with additional oxygen atoms, while reduction reactions may produce more hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
Bunaftine hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
Bunaftine hydrochloride exerts its effects by prolonging the refractory period of the heart, which helps stabilize abnormal heart rhythms . It achieves this by blocking potassium channels in the heart, which slows down the repolarization process and prevents premature contractions . This mechanism is similar to other class III antiarrhythmic agents, but this compound is unique in its specific molecular structure and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to bunaftine hydrochloride include:
Amiodarone: Another class III antiarrhythmic agent used to treat various types of cardiac arrhythmias.
Quinidine: A class IA antiarrhythmic agent that increases action potential duration and prolongs the QT interval.
Flecainide: A class IC antiarrhythmic agent used to prevent and treat abnormally fast heart rates.
Uniqueness
This compound is unique in its specific molecular structure, which allows it to effectively block potassium channels and prolong the refractory period of the heart . This makes it particularly effective in treating certain types of arrhythmias that may not respond well to other antiarrhythmic agents .
Propiedades
Número CAS |
58779-43-4 |
|---|---|
Fórmula molecular |
C21H31ClN2O |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O.ClH/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;/h8-14H,4-7,15-17H2,1-3H3;1H |
Clave InChI |
KUTAVPAGPDWFKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


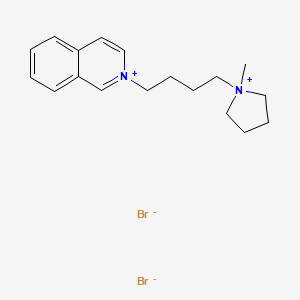
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
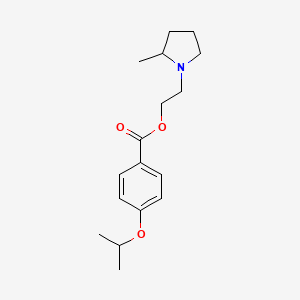
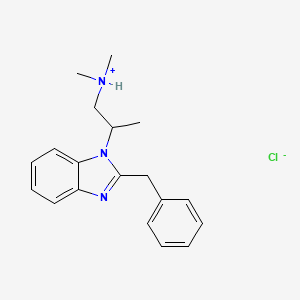
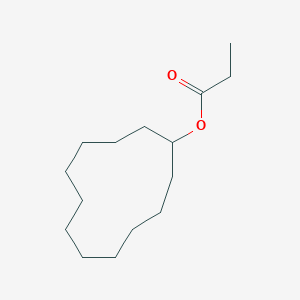

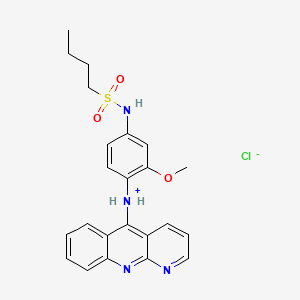
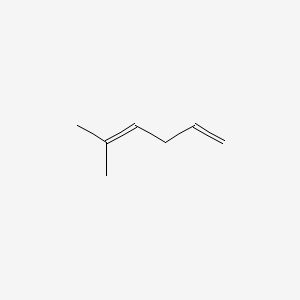
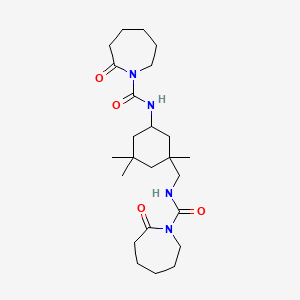
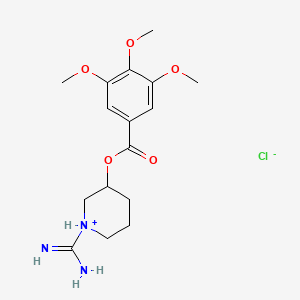
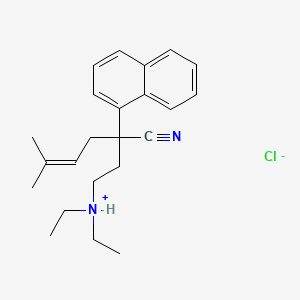
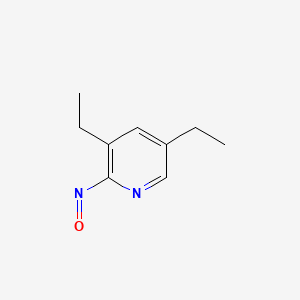
![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)

